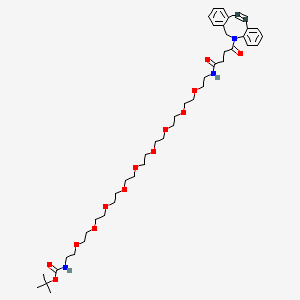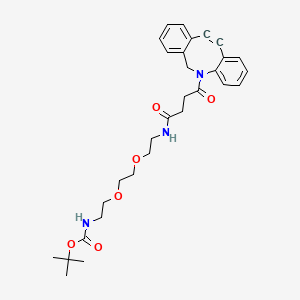
DBCO-PEG2-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG2-NH-Boc: is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are emerging tools in targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:
Activation of Dibenzocyclooctyne: Dibenzocyclooctyne is activated using a suitable reagent.
Conjugation with Polyethylene Glycol: The activated dibenzocyclooctyne is reacted with polyethylene glycol under controlled conditions.
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dibenzocyclooctyne and polyethylene glycol are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, ensuring consistency and high yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-PEG2-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Deprotection Reactions: Boc deprotection is carried out using acidic reagents such as trifluoroacetic acid.
Major Products Formed:
Triazole Linkages: Formed during SPAAC reactions with azide-containing molecules.
Free Amine: Obtained after Boc deprotection.
科学研究应用
Chemistry:
Synthesis of PROTACs: DBCO-PEG2-NH-Boc is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Bioorthogonal Labeling: Used in bioorthogonal click chemistry for labeling biomolecules without interfering with biological processes.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound are being explored for targeted protein degradation in various diseases, including cancer.
Industry:
作用机制
Mechanism:
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group in DBCO-PEG2-NH-Boc undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
PROTAC Function: In PROTACs, this compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Molecular Targets and Pathways:
相似化合物的比较
DBCO-PEG4-NH-Boc: Similar structure with a longer polyethylene glycol chain.
DBCO-PEG8-NH-Boc: Similar structure with an even longer polyethylene glycol chain.
DBCO-NH-PEG2-propionic acid: Contains a carboxylic acid group instead of a Boc-protected amine.
Uniqueness:
Length of Polyethylene Glycol Chain: DBCO-PEG2-NH-Boc has a specific polyethylene glycol chain length, which can influence its solubility and reactivity.
Boc-Protected Amine: The presence of a Boc-protected amine allows for selective deprotection and further functionalization.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
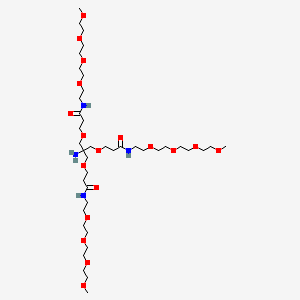
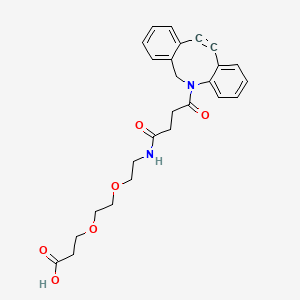
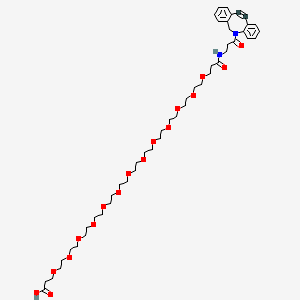
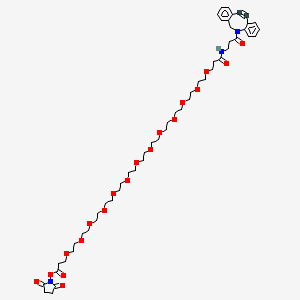
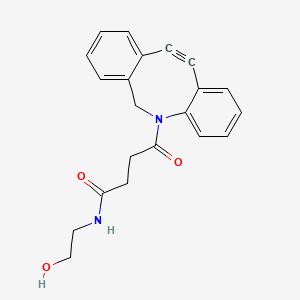
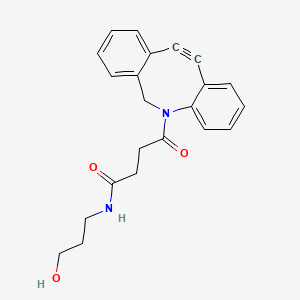
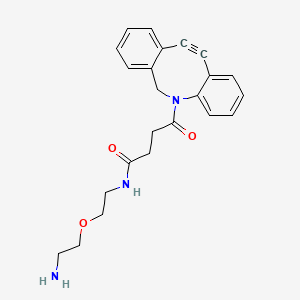
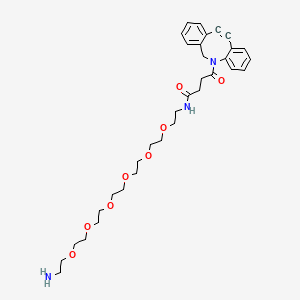


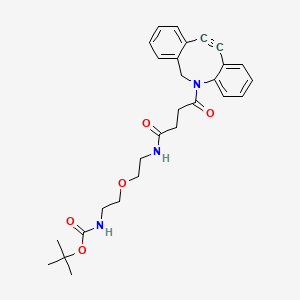
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
